![molecular formula C23H17N3O4S2 B2878331 (Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865182-67-8](/img/structure/B2878331.png)
(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Benzothiazole and imidazole are both heterocyclic compounds that are pervasive in vital bioactive molecules . They have been explored in the past and are still in practice for a variety of therapeutic applications, making these scaffolds interesting moieties for designing new broad-spectrum pharmacophores .
Synthesis Analysis
Benzothiazole and imidazole derivatives can be synthesized through various methods. For instance, a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper(I) catalyzed azide-alkyne cycloaddition reaction .Molecular Structure Analysis
The structure of synthesized derivatives can be examined using techniques such as FTIR, 1H, 13C-NMR, and HRMS .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the appearance, yield, melting point, and spectral data (FTIR, NMR, HRMS) can provide valuable information about the compound .Scientific Research Applications
- The compound has been evaluated for its antimicrobial potential. In a study, derivatives containing 2,4-disubstituted thiazole analogs exhibited significant growth inhibitory activity against various microorganisms, including gram-positive bacteria like Staphylococcus aureus .
- The same derivatives were also assessed for their antioxidant activity using the DPPH free radical-scavenging assay. Remarkable antioxidant properties were observed, surpassing the standard antioxidant .
- Triazole compounds, including those with similar structural features, have demonstrated antifungal activity. It would be worthwhile to investigate the antifungal effects of this compound against fungal strains such as Candida albicans and Rhizopus oryzae .
- The triazole and pyrazole scaffolds are known to interact with various biological targets. Researchers have explored these motifs for antibacterial, anticancer, and anti-inflammatory activities .
- Molecular docking studies revealed that the compound interacts with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme and the COVID-19 main protease .
- Researchers can explore structural modifications to enhance the compound’s properties. For instance, combining it with other bioactive moieties (such as pyrazole derivatives) may yield hybrid compounds with improved efficacy .
Antimicrobial Activity
Antioxidant Properties
Antifungal Potential
Biological Targeting
COVID-19 Main Protease Inhibition
Structural Modifications and Hybrid Compounds
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cellular components, including proteins and enzymes, to exert their biological effects .
Mode of Action
It is known that compounds with similar structures can interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking protein-protein interactions .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to changes in cellular processes such as cell proliferation, apoptosis, and signal transduction .
Pharmacokinetics
An adme analysis of similar compounds indicated that they possess a favorable profile and can be considered as patient compliant .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as antimicrobial, antitumor, and antioxidant activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
2-phenoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4S2/c1-2-14-26-19-13-12-17(32(24,28)29)15-21(19)31-23(26)25-22(27)18-10-6-7-11-20(18)30-16-8-4-3-5-9-16/h1,3-13,15H,14H2,(H2,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUJSAARSQISMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
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